![molecular formula C17H30FN3O3 B2620236 Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate CAS No. 2034517-14-9](/img/structure/B2620236.png)
Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring structure
Métodos De Preparación
The synthesis of tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting piperazine with 2-fluoroethyl chloride under basic conditions.
Introduction of the tert-butyl group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base.
Formation of the piperidine ring: This can be done by reacting the intermediate with piperidine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.
Análisis De Reacciones Químicas
Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings in the compound allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate: This compound has a similar structure but lacks the piperidine ring, making it less complex.
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: This compound has a hydroxyethyl group instead of a fluoroethyl group, which can affect its reactivity and biological activity.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound contains a bromophenyl group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its dual ring structure and the presence of the fluoroethyl group, which can impart specific reactivity and biological activity.
Propiedades
IUPAC Name |
tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30FN3O3/c1-17(2,3)24-16(23)21-7-4-5-14(13-21)15(22)20-11-9-19(8-6-18)10-12-20/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDQTKOXHABBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
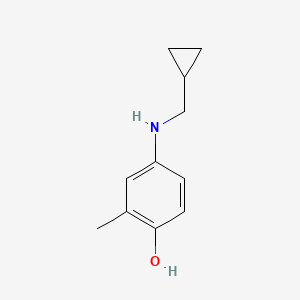
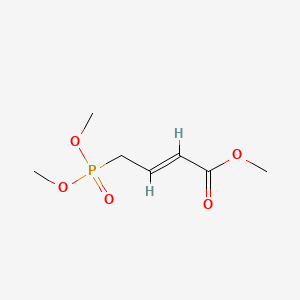
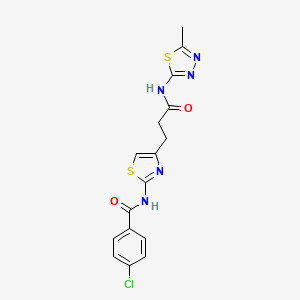
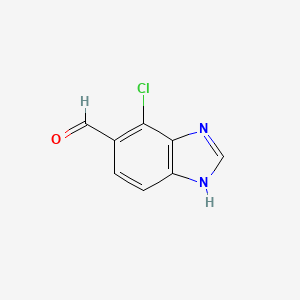
![rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans](/img/structure/B2620160.png)
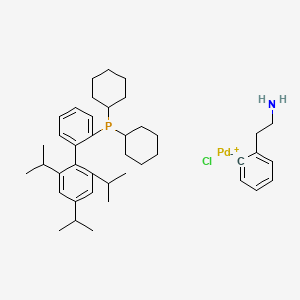
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2620164.png)
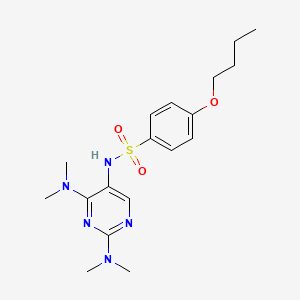
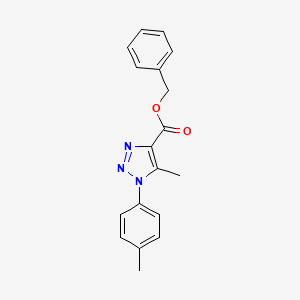
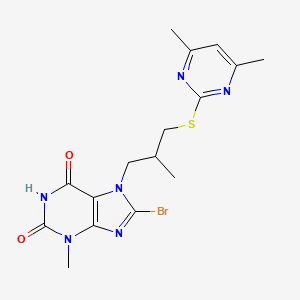
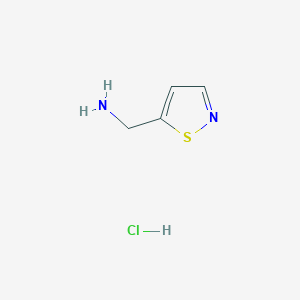
![5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2620171.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2620176.png)
